molecular formula C32H40N8 B8212441 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- CAS No. 185130-32-9

1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)-

Cat. No.: B8212441
CAS No.: 185130-32-9
M. Wt: 536.7 g/mol
InChI Key: NVFSHTYUVXEYKP-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- is a macrocyclic ligand that has gained significant attention in coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane typically involves the reaction of 1,4,7,10-tetraazacyclododecane with 2-pyridylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- undergoes various chemical reactions, including:

    Coordination Reactions: Forms stable complexes with metal ions such as copper, nickel, and lanthanides.

    Substitution Reactions: The pyridylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Coordination Reactions: Metal salts (e.g., copper(II) chloride, nickel(II) acetate) in aqueous or organic solvents.

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Coordination Reactions: Metal-ligand complexes with varying stoichiometries depending on the metal ion and reaction conditions.

    Substitution Reactions: Derivatives of the original compound with modified functional groups.

Scientific Research Applications

1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7,10-tetrakis(2-pyridylmethyl)-1,4,7,10-tetraazacyclododecane primarily involves its ability to chelate metal ions. The nitrogen atoms in the pyridylmethyl groups and the macrocyclic ring coordinate with metal ions, forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties, depending on the metal ion and the coordination environment .

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane: The parent macrocycle without the pyridylmethyl groups.

    1,4,7,10-Tetrakis(2-methylpyridyl)-1,4,7,10-tetraazacyclododecane: A similar compound with methyl groups on the pyridyl rings.

Uniqueness

1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetrakis(2-pyridinylmethyl)- is unique due to its ability to form highly stable complexes with a wide range of metal ions. The presence of pyridylmethyl groups enhances its coordination properties and allows for the formation of complexes with diverse electronic and magnetic characteristics .

Properties

IUPAC Name

1,4,7,10-tetrakis(pyridin-2-ylmethyl)-1,4,7,10-tetrazacyclododecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N8/c1-5-13-33-29(9-1)25-37-17-19-38(26-30-10-2-6-14-34-30)21-23-40(28-32-12-4-8-16-36-32)24-22-39(20-18-37)27-31-11-3-7-15-35-31/h1-16H,17-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFSHTYUVXEYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572176
Record name 1,4,7,10-Tetrakis[(pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185130-32-9
Record name 1,4,7,10-Tetrakis[(pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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